N-(3-Bromo-2-fluorobenzyl)-N-methylamine
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Overview
Description
N-(3-Bromo-2-fluorobenzyl)-N-methylamine is an organic compound with the molecular formula C8H9BrFN. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methylaminomethyl group.
Preparation Methods
The synthesis of N-(3-Bromo-2-fluorobenzyl)-N-methylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The choice of reagents, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
N-(3-Bromo-2-fluorobenzyl)-N-methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
N-(3-Bromo-2-fluorobenzyl)-N-methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and advanced materials, contributing to various industrial processes
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-fluorobenzyl)-N-methylamine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methylaminomethyl group can form hydrogen bonds and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological and chemical effects .
Comparison with Similar Compounds
N-(3-Bromo-2-fluorobenzyl)-N-methylamine can be compared with other similar compounds such as:
1-Bromo-3-fluorobenzene: Lacks the methylaminomethyl group, making it less versatile in certain chemical reactions.
1-Bromo-2-fluoro-3-nitrobenzene: Contains a nitro group instead of the methylaminomethyl group, which significantly alters its chemical properties and reactivity.
1-Bromo-2-fluoro-3-iodobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQODLGNZJGXKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693197 |
Source
|
Record name | 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-19-2 |
Source
|
Record name | Benzenemethanamine, 3-bromo-2-fluoro-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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